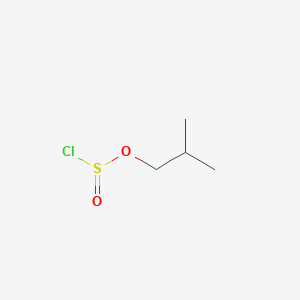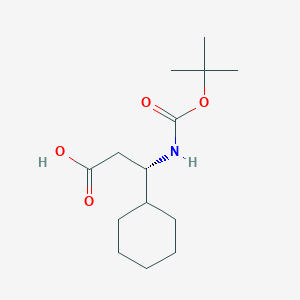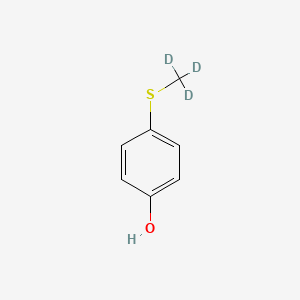
3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid is an organic compound with the molecular formula C₁₀H₇F₃O₃. It is a significant intermediate in the synthesis of various pharmaceutical agents, particularly those used in the treatment of type 2 diabetes, such as sitagliptin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid typically involves a multi-step synthesis process:
Step 1: 2,4,5-trifluorophenyl acetonitrile, ethyl alpha-bromoacetate, and zinc are added to tetrahydrofuran. This mixture undergoes a reaction to form ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield, stable product quality, and minimal waste generation, making it economically viable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone group to an alcohol.
Substitution: The trifluorophenyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It is crucial in the synthesis of drugs like sitagliptin, which is used to manage type 2 diabetes.
Mechanism of Action
The mechanism of action of 3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid involves its role as an intermediate in drug synthesis. In the case of sitagliptin, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved include the inhibition of dipeptidyl peptidase-4 (DPP-4), which helps regulate blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate: This compound is a methyl ester derivative and serves as an intermediate in similar synthetic pathways.
Boc-®-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid: This compound is used in the synthesis of DPP-4 inhibitors and has similar applications in pharmaceutical research.
Uniqueness
3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid is unique due to its specific trifluorophenyl group, which imparts distinct chemical properties, such as increased stability and reactivity. This makes it particularly valuable in the synthesis of complex pharmaceutical agents .
Properties
Molecular Formula |
C10H7F3O3 |
|---|---|
Molecular Weight |
232.16 g/mol |
IUPAC Name |
3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H7F3O3/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4H,1,3H2,(H,15,16) |
InChI Key |
FDNNQIVFHJDIIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-8-iodo-1,8a-dihydroimidazo[1,2-a]pyridine](/img/structure/B13440052.png)

![7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13440075.png)



![(1R)-1-[(2R)-2-(2,4-difluorophenyl)-2-oxiranyl]ethanol](/img/structure/B13440096.png)
![2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide](/img/structure/B13440105.png)



![[(Z)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13440134.png)


